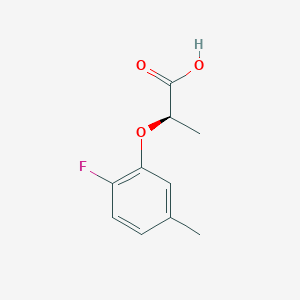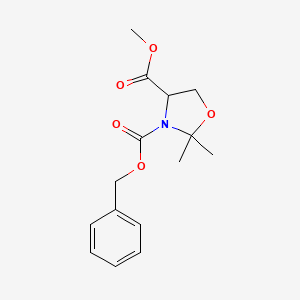
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring. Its chemical formula is C10H11ClO3S. Thiophene derivatives, like this compound, have attracted significant interest due to their diverse biological activities and applications .
Méthodes De Préparation
a. Synthesis Routes: Several synthetic methods lead to this compound:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This pathway yields aminothiophene derivatives.
Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) as a sulfurizing agent.
Fiesselmann Reaction: Another condensation route.
Hinsberg Synthesis: A method for generating thioglycolic acid derivatives by reacting them with α,β-acetylenic esters under basic conditions.
b. Industrial Production: The industrial-scale synthesis of this compound typically involves optimized versions of the above reactions.
Analyse Des Réactions Chimiques
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate can undergo various reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify its substituents.
Substitution: The chlorine atom can be substituted with other groups.
Common reagents include boron-based compounds (e.g., boronic esters) for Suzuki–Miyaura coupling reactions . Major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity, e.g., as an anticancer agent.
Medicine: Investigated for anti-inflammatory, antimicrobial, and antihypertensive properties.
Industry: Used in organic semiconductors and OLEDs.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Propriétés
Formule moléculaire |
C9H11ClO3S |
|---|---|
Poids moléculaire |
234.70 g/mol |
Nom IUPAC |
methyl 4-chloro-3-propan-2-yloxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)13-7-6(10)4-14-8(7)9(11)12-3/h4-5H,1-3H3 |
Clé InChI |
HEZXTYDDNLTIJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(SC=C1Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)




![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)


![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)


